Dodeca-8,10-dienol

Mating Disruption Pheromone Isomers Field Efficacy

Procure (E,E)-8,10-Dodecadien-1-ol based on its unique stereochemical requirements for insect control. The pure (E,E)-isomer's efficacy (62.7% disruption) is significantly enhanced when blended with the (E,Z)-isomer (achieving 86.4% disruption). For monitoring, blends with host volatiles like linalool or pear ester boost male attraction from 37% to 60%, crucial for validating mating disruption programs. Avoid substituting impure isomers; verify analytical characterization beyond simple purity to ensure predictable field performance and avoid behavioral inhibition from the (E,Z)- or (Z,Z)-contaminants.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 57002-06-9
Cat. No. B1617113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-8,10-dienol
CAS57002-06-9
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCC=CC=CCCCCCCCO
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2-,5-4-
InChIKeyCSWBSLXBXRFNST-LDIADDGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodeca-8,10-dienol (CAS 57002-06-9) Procurement Guide for Codling Moth Pheromone Applications


Dodeca-8,10-dienol, specifically the (E,E)-isomer, is a straight-chain lepidopteran pheromone (SCLP) classified as a volatile insect attractant and mating disruptor [1]. It is the primary component of the sex pheromone blend of the codling moth, Cydia pomonella (L.) [2]. The compound is approved for use as a biopesticide within the European Union under EC Regulation 1107/2009 [3].

Why Isomeric Purity and Blend Composition of Dodeca-8,10-dienol Are Critical for Codling Moth Control


The biological activity of dodeca-8,10-dienol is exquisitely sensitive to stereochemistry and blend composition. In-class compounds or impure isomers cannot be simply interchanged without catastrophic effects on field performance. For instance, while the (E,E)-isomer (codlemone) is the primary attractant, the (E,Z)- and (Z,Z)-isomers act as potent behavioral inhibitors, drastically reducing male moth capture when present as contaminants [1]. Furthermore, the pure (E,E)-isomer exhibits suboptimal efficacy as a mating disruption agent compared to specific isomeric mixtures, demonstrating that 'pure' is not always synonymous with 'effective' for a given application [2]. These findings underscore the requirement for precise analytical characterization and application-specific formulation to ensure predictable pest management outcomes.

Quantitative Differentiation of Dodeca-8,10-dienol Against Key Comparators in Codling Moth Management


Superior Mating Disruption Efficacy of (E,E)-Isomer Blended with (E,Z)-Isomer

In field trials, a formulation of (E,E)-8,10-dodecadien-1-ol (codlemone) intentionally blended with a high percentage of its (E,Z)-isomer demonstrated significantly greater disruption of pheromonal communication compared to the pure (E,E)-isomer [1].

Mating Disruption Pheromone Isomers Field Efficacy

Enhanced Male Attraction Through Synergism with Host Plant Volatiles

The field attraction of (E,E)-8,10-dodecadien-1-ol can be significantly enhanced by blending it with specific host plant volatiles. Direct comparisons in a wind tunnel assay reveal a quantifiable increase in male moth capture when combined with compounds like linalool or (E)-β-farnesene [1].

Pheromone Synergism Host Plant Volatiles Attraction Efficacy

Combo Lures with Codlemone and Pear Ester Outperform Codlemone-Only Lures in Mating Disruption Orchards

In orchards under pheromone mating disruption, traps baited with a 'Combo' lure containing (E,E)-8,10-dodecadien-1-ol (codlemone) and pear ester captured significantly more total moths than lures containing codlemone alone [1].

Integrated Pest Management Lure Comparison Monitoring

Electrophysiological Equivalence to Fluorinated Analog, Yet Codlemone Exhibits Lower Field Attraction

In a study evaluating novel halogenated analogs for pest control, the parent compound (E,E)-8,10-dodecadien-1-ol (codlemone) elicited the strongest electroantennographic (EAG) response. While the analog F(10,11)-codlemone produced an EAG response not significantly different from codlemone, it was more attractive in field trapping [1].

Electroantennography Structure-Activity Relationship Analog Comparison

Optimal Application Scenarios for Dodeca-8,10-dienol Based on Comparative Evidence


Specialized Mating Disruption Formulations Requiring Specific Isomeric Blends

Contrary to the pursuit of highest possible (E,E)-isomer purity, the data in Section 3 [1] demonstrates that a blend containing a high proportion of the (E,Z)-isomer (e.g., 94%) is significantly more effective at disrupting pheromonal communication (86.4% disruption) than pure codlemone (62.7% disruption). This scenario is optimal for industrial users developing mating disruption products for codling moth, where maximizing communication interference is paramount.

Synergistic Monitoring Lures for Enhanced Attraction

When used in a blend with host plant volatiles like linalool or (E)-β-farnesene, (E,E)-8,10-dodecadien-1-ol attracts up to 60% of male moths, a significant improvement over the 37% attraction rate of the compound alone [2]. This scenario is ideal for researchers and pest control advisors seeking to maximize trap sensitivity for early pest detection or for precise population monitoring.

Combo Lures for Improved Monitoring in Mating Disruption Orchards

As shown by Fernández et al. [3], a 'Combo' lure containing both (E,E)-8,10-dodecadien-1-ol and pear ester consistently outperforms codlemone-only lures in orchards under mating disruption. This scenario is specifically applicable to growers and agricultural extension agents who require reliable monitoring tools to assess pest pressure and validate the efficacy of their mating disruption programs.

Technical Documentation Hub

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